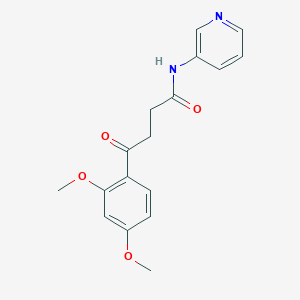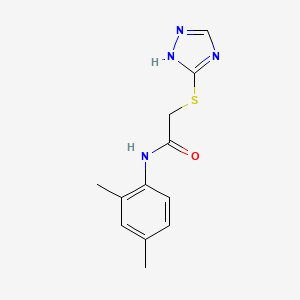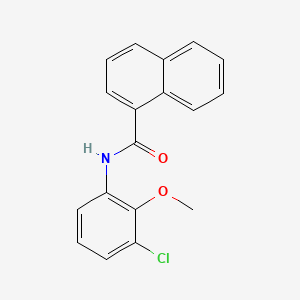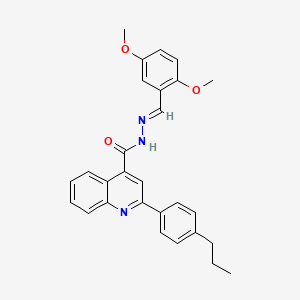
N-phenyl-4-(3-thietanyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-4-(3-thietanyloxy)benzamide, also known as PTB, is a chemical compound that has been the subject of extensive scientific research. PTB is a synthetic compound that belongs to the class of benzamides. It has been found to have a wide range of applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of N-phenyl-4-(3-thietanyloxy)benzamide is not fully understood. However, it is believed to act by modulating the activity of various ion channels and proteins. N-phenyl-4-(3-thietanyloxy)benzamide has been found to inhibit the activity of calcium channels and potassium channels, leading to a decrease in intracellular calcium levels and membrane hyperpolarization. N-phenyl-4-(3-thietanyloxy)benzamide has also been found to interact with tubulin and actin, leading to the disruption of microtubule and actin cytoskeleton dynamics.
Biochemical and Physiological Effects:
N-phenyl-4-(3-thietanyloxy)benzamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-phenyl-4-(3-thietanyloxy)benzamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-phenyl-4-(3-thietanyloxy)benzamide has also been found to have anti-inflammatory and analgesic properties. In vivo studies have shown that N-phenyl-4-(3-thietanyloxy)benzamide reduces the growth of tumors in animal models of cancer. N-phenyl-4-(3-thietanyloxy)benzamide has also been found to reduce pain and inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
N-phenyl-4-(3-thietanyloxy)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a simple and efficient method. It has been extensively studied for its potential applications in various fields of science. However, N-phenyl-4-(3-thietanyloxy)benzamide also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It is also a potent inhibitor of ion channels and proteins, which may lead to off-target effects.
将来の方向性
There are several future directions for the study of N-phenyl-4-(3-thietanyloxy)benzamide. One area of research is the elucidation of its mechanism of action. This will help to understand the molecular basis of its activity and may lead to the development of more potent and selective analogs. Another area of research is the optimization of its pharmacokinetic properties. This will help to improve its bioavailability and reduce its toxicity. Finally, N-phenyl-4-(3-thietanyloxy)benzamide may have potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Further studies are needed to evaluate its efficacy and safety in clinical trials.
Conclusion:
In conclusion, N-phenyl-4-(3-thietanyloxy)benzamide, also known as N-phenyl-4-(3-thietanyloxy)benzamide, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. N-phenyl-4-(3-thietanyloxy)benzamide has been found to exhibit potent anti-tumor activity, anti-inflammatory, and analgesic properties. It modulates the activity of various ion channels and proteins, leading to a wide range of biochemical and physiological effects. N-phenyl-4-(3-thietanyloxy)benzamide has several advantages for lab experiments, but it also has some limitations. Future research on N-phenyl-4-(3-thietanyloxy)benzamide should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in clinical trials.
合成法
N-phenyl-4-(3-thietanyloxy)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(3-thietanyloxy)benzoic acid with phenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) under an inert atmosphere. The product is then purified using column chromatography to obtain pure N-phenyl-4-(3-thietanyloxy)benzamide.
科学的研究の応用
N-phenyl-4-(3-thietanyloxy)benzamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-phenyl-4-(3-thietanyloxy)benzamide has been found to exhibit potent anti-tumor activity against a variety of cancer cell lines. It has also been shown to have anti-inflammatory and analgesic properties. In pharmacology, N-phenyl-4-(3-thietanyloxy)benzamide has been found to modulate the activity of various ion channels, including calcium channels and potassium channels. In biochemistry, N-phenyl-4-(3-thietanyloxy)benzamide has been found to interact with various proteins, including tubulin and actin.
特性
IUPAC Name |
N-phenyl-4-(thietan-3-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-16(17-13-4-2-1-3-5-13)12-6-8-14(9-7-12)19-15-10-20-11-15/h1-9,15H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGADZSZVPKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)


![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)

![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)
![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)
